molecular formula C19H22N2 B12635281 2,2'-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) CAS No. 919295-54-8

2,2'-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole)

Cat. No.: B12635281
CAS No.: 919295-54-8
M. Wt: 278.4 g/mol
InChI Key: ZSGFJHXGINTRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via a phenylpropane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable phenylpropane derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Pentane-1,1-diyl)bis(1-methyl-1H-pyrrole): Similar structure but with a pentane bridge instead of a phenylpropane bridge.

    1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Contains a benzene ring instead of pyrrole rings.

Uniqueness

2,2’-(3-Phenylpropane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its phenylpropane bridge, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

919295-54-8

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-methyl-2-[1-(1-methylpyrrol-2-yl)-3-phenylpropyl]pyrrole

InChI

InChI=1S/C19H22N2/c1-20-14-6-10-18(20)17(19-11-7-15-21(19)2)13-12-16-8-4-3-5-9-16/h3-11,14-15,17H,12-13H2,1-2H3

InChI Key

ZSGFJHXGINTRFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CCC2=CC=CC=C2)C3=CC=CN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.